Perphenazine decanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

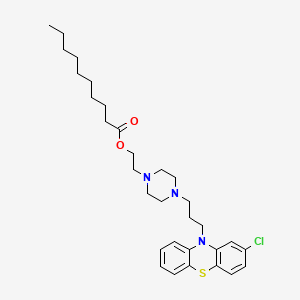

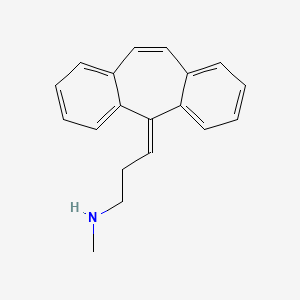

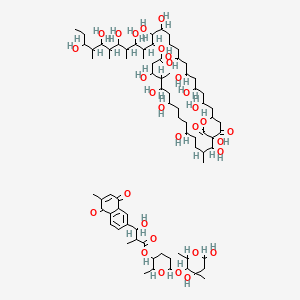

Perphenazine decanoate is a member of phenothiazines.

Aplicaciones Científicas De Investigación

Comparative Pharmacokinetics and Efficacy

A study by Dencker et al. (1994) compared perphenazine decanoate (PD) with haloperidol decanoate (HD) in schizophrenic patients. The research found no significant difference in antipsychotic efficacy or side effects between PD and HD, indicating their equipotency in treating schizophrenia. Moreover, PD showed a higher global improvement rating compared to HD. The study also highlighted the slow elimination of both drugs from the body (Dencker et al., 1994).

Use in Antipsychotic Regimens

In the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, perphenazine was one of the options for patients with chronic schizophrenia who had discontinued antipsychotic treatment. This study, conducted by Stroup et al. (2009), provides insights into the selection of perphenazine based on clinical factors like severity of symptoms and response to previous treatments (Stroup et al., 2009).

Comparison with Perphenazine Enanthate

Knudsen et al. (1985) conducted a study comparing perphenazine decanoate and perphenazine enanthate in treating acute psychotic patients. The study found no significant difference in overall antipsychotic efficacy between the two but noted more pronounced extrapyramidal side effects in patients treated with perphenazine enanthate (Knudsen et al., 1985).

Long-term Treatment Evaluation

Another study by Knudsen et al. (1985) evaluated long-term depot neuroleptic treatment with perphenazine decanoate. It found significant improvement in psychotic patients over a 12-month period with mild to moderate extrapyramidal side effects observed primarily during the initial phase of therapy (Knudsen et al., 1985).

Serum Concentration Monitoring and Clinical Implications

Knudsen et al. (1985) also conducted a study on the pharmacokinetic properties of perphenazine decanoate versus perphenazine enanthate in schizophrenic inpatients. This study is crucial for understanding the relationship between plasma profiles of these medications and their clinical implications (Knudsen et al., 1985).

Cochrane Review on Depot Perphenazine

A Cochrane review by Quraishi and David (2000) assessed the effects of depot perphenazine decanoate and enanthate for schizophrenia. The review, while highlighting the limited data, noted the importance of perphenazine depots in clinical practice, especially in the treatment of schizophrenia (Quraishi & David, 2000).

Feasibility Studies

A study by Persson et al. (1989) investigated the feasibility of administering perphenazine decanoate at different intervals and found that it can be effectively substituted for perphenazine enanthate in patients on stable maintenance treatment (Persson et al., 1989).

Serum Level Correlation and Antipsychotic Effect

Research by Talvik et al. (2004) examined the relationship between serum perphenazine concentration and central D2 receptor occupancy. The study found a curvilinear relationship, suggesting that serum concentrations at low dose levels could be a useful tool in monitoring antipsychotic drug treatment (Talvik et al., 2004).

Propiedades

Número CAS |

61120-81-8 |

|---|---|

Nombre del producto |

Perphenazine decanoate |

Fórmula molecular |

C31H44ClN3O2S |

Peso molecular |

558.2 g/mol |

Nombre IUPAC |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate |

InChI |

InChI=1S/C31H44ClN3O2S/c1-2-3-4-5-6-7-8-14-31(36)37-24-23-34-21-19-33(20-22-34)17-11-18-35-27-12-9-10-13-29(27)38-30-16-15-26(32)25-28(30)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |

Clave InChI |

WAVWONFNDBPAGA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

SMILES canónico |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Otros números CAS |

61120-81-8 |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Sinónimos |

perphenazine decanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/no-structure.png)

![4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one](/img/structure/B1203293.png)

![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)

![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)